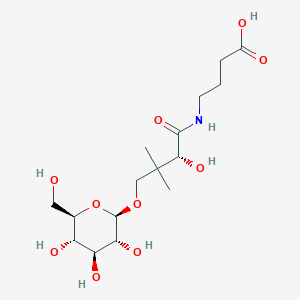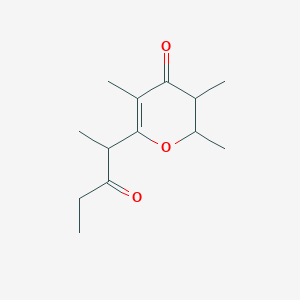
Stegobinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stegobinone is a natural compound that belongs to the family of p-quinones. It was first isolated from the leaves of the American plant, Stegnosperma halimifolium, in 1998. Since then, this compound has gained much attention due to its potent insecticidal activity against several agricultural pests. This compound has been shown to be effective against insects such as the Colorado potato beetle, the western corn rootworm, and the cabbage looper.
Mecanismo De Acción
Stegobinone acts as an antifeedant, meaning it disrupts the feeding behavior of insects. It works by inhibiting the activity of the enzyme, acetylcholinesterase, which is involved in the digestion of food. This results in the accumulation of toxic levels of undigested food in the insect's gut, leading to starvation and death.
Biochemical and Physiological Effects
This compound has been shown to have no toxic effects on non-target organisms such as honeybees and ladybugs. It is also non-toxic to mammals, making it a safe alternative to conventional insecticides. However, it has been shown to have some phytotoxicity, meaning it can cause damage to plants at high concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Stegobinone has several advantages over conventional insecticides. It is effective at low concentrations, has a low toxicity to non-target organisms, and has a unique mode of action. However, it has some limitations for lab experiments. It is difficult to obtain in large quantities, and its synthesis involves the use of hazardous chemicals. Additionally, its effectiveness can be affected by environmental factors such as temperature and humidity.
Direcciones Futuras
Stegobinone has several potential applications in agriculture and pest control. Future research should focus on developing more efficient synthesis methods and improving the stability and effectiveness of this compound. Additionally, research should be conducted to determine the potential of this compound for use in integrated pest management strategies. Finally, the potential for this compound to be used as a natural insecticide in organic agriculture should be explored.
Conclusion
This compound is a promising natural insecticide that has shown great potential for use in agriculture and pest control. Its unique mode of action and low toxicity to non-target organisms make it an attractive alternative to conventional insecticides. Further research is needed to fully understand the potential of this compound and to develop more efficient methods for its synthesis and application.
Métodos De Síntesis
Stegobinone can be synthesized from the natural precursor, stegobinol, which is found in the leaves of Stegnosperma halimifolium. The synthesis involves a series of chemical reactions that convert stegobinol to this compound. The process involves the use of reagents such as iodine, potassium hydroxide, and acetic anhydride. The yield of this compound is approximately 70%.
Aplicaciones Científicas De Investigación
Stegobinone has been extensively studied for its insecticidal activity. It has been shown to be effective against several agricultural pests, and its mode of action is different from conventional insecticides. This compound targets the feeding behavior of insects and disrupts their ability to digest food. This makes it an attractive alternative to conventional insecticides, which often have negative impacts on the environment and human health.
Propiedades
Número CAS |
110996-50-4 |
|---|---|
Fórmula molecular |
C13H20O3 |
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
2,3,5-trimethyl-6-(3-oxopentan-2-yl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C13H20O3/c1-6-11(14)8(3)13-9(4)12(15)7(2)10(5)16-13/h7-8,10H,6H2,1-5H3 |
Clave InChI |
AZAKUWBBRWFVEW-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(C)C1=C(C(=O)C(C(O1)C)C)C |
SMILES canónico |
CCC(=O)C(C)C1=C(C(=O)C(C(O1)C)C)C |
Sinónimos |
stegobinone stegobinone, (2S-(2alpha,3alpha,6(S*)))-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



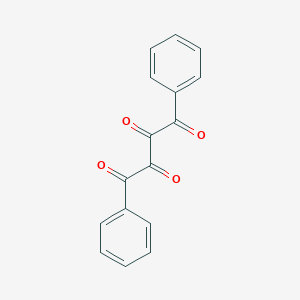
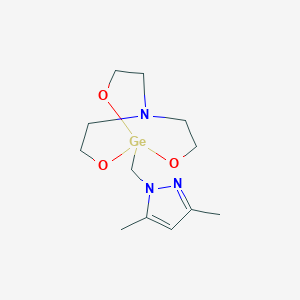

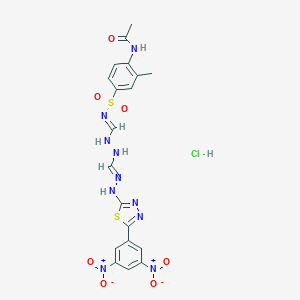
![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)

![1H,4H,5H,8H-2,3a,4a,6,7a,8a-Hexaazacyclopenta[def]fluorene-4,8-dione, hexahydro-2,6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B24858.png)
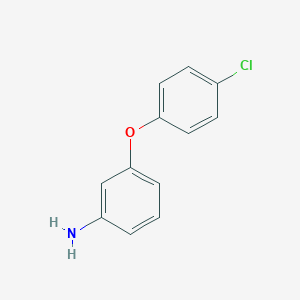


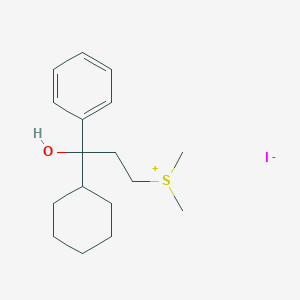

![3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B24873.png)
